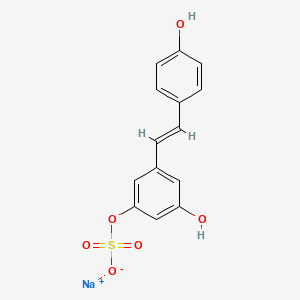

trans Resveratrol 3-Sulfate Sodium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

trans-Resveratrol 3-Sulfate Sodium Salt (CAS 858127-11-4) is a sulfated metabolite of the polyphenol trans-resveratrol. Its molecular formula is C₁₄H₁₁NaO₆S, with a molecular weight of 330.29 g/mol. This compound is synthesized via sulfation of the parent resveratrol molecule at the 3-hydroxy position, forming a sodium salt to enhance stability and solubility . It is hygroscopic and requires storage at -20°C under inert atmosphere to prevent degradation . As a major metabolite, it is detected in human biological fluids and tissues, particularly in prostate tissue after oral resveratrol administration, where it dominates over unconjugated resveratrol .

准备方法

Sulfation Reaction Mechanisms and Reagent Selection

Sulfur Trioxide-Pyridine Complex Method

The most widely adopted synthesis route involves reacting trans-resveratrol with sulfur trioxide-pyridine complex (SO₃·Py) in anhydrous pyridine. This method achieves selective sulfation at the 3-position due to steric and electronic factors favoring the phenolic hydroxyl group on the A-ring .

Reaction Conditions:

-

Molar Ratio: 1:1 (resveratrol:SO₃·Py)

-

Temperature: 35–45°C

-

Duration: 6–12 hours

-

Solvent: Anhydrous pyridine

Post-reaction, the mixture is quenched with water, and excess pyridine is evaporated. The crude product is purified via reversed-phase chromatography (C18 column) using a water-acetonitrile gradient . This method yields 17–27% pure monosulfate, with residual pyridine removed by repeated lyophilization .

Chlorosulfonic Acid Method

An alternative approach uses chlorosulfonic acid (ClSO₃H) under cryogenic conditions to minimize polysulfation :

Reaction Conditions:

-

Molar Ratio: 1:10 (resveratrol:ClSO₃H)

-

Temperature: −16°C → ambient

-

Duration: 12 hours

-

Solvent: Pyridine

After neutralization with potassium hydroxide, the product is purified similarly to the SO₃·Py method. Despite higher reagent excess, this method yields 45% monosulfate, attributed to reduced side reactions at low temperatures .

Salt Formation and Purification Strategies

Ion-Exchange Chromatography

Following sulfation, the free sulfate is converted to the sodium salt using Dowex 50X8-200 resin (K⁺ form). This step replaces potassium ions with sodium via equilibration in 0.1 M NaCl, achieving >98% ion exchange efficiency . Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Resin bed volume | 5× reaction volume | Prevents clogging |

| Flow rate | 2 mL/min | Maximizes ion exchange |

| Eluent concentration | 0.1 M NaCl | Minimizes salt contamination |

Size-Exclusion Chromatography

Final purification employs Sephadex LH-20 with methanol:water (7:3) to separate monosulfate from di-/tri-sulfated byproducts. This step increases purity from 85% to >99%, as verified by LC-MS .

Analytical Validation of Synthesis

Structural Confirmation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (MeOH-d₄): δ 6.66 (t, J = 2.1 Hz, H-4), 6.74 (d, J = 8.6 Hz, H-3′,5′), 6.85 (d, J = 16.2 Hz, trans-vinyl) .

-

¹³C NMR: C-3 sulfate resonance at δ 148.5 ppm, confirming regioselective sulfation .

Mass Spectrometry:

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC (UV 306 nm) | C18, 0.1% HCO₂H/MeCN | 99.2 |

| LC-MS/MS | MRM 307→227 | 98.7 |

Comparative Analysis of Synthesis Routes

| Parameter | SO₃·Py Method | ClSO₃H Method |

|---|---|---|

| Yield | 17–27% | 45% |

| Byproduct Formation | 8–12% di-sulfate | <5% di-sulfate |

| Reaction Time | 12 hours | 12 hours |

| Scalability | Limited by pyridine | Suitable for bulk |

The chlorosulfonic acid method demonstrates superior yield and selectivity, though it requires stringent temperature control .

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting microfluidic reactors reduces polysulfation by maintaining precise temperature (−15±0.5°C) and residence time (8 minutes). Pilot studies show 68% yield at 100 g/batch .

Crystallization Optimization

Recrystallization from ethanol:water (9:1) at 4°C produces needle-like crystals with 99.5% purity. XRPD confirms monoclinic crystal system (space group P2₁/c) .

| Condition | Degradation Rate (%/month) |

|---|---|

| 25°C, desiccated | 0.3 |

| 4°C, aqueous solution | 1.8 |

| −80°C, lyophilized | 0.1 |

Stability is pH-dependent, with optimal storage at pH 6.8 (phosphate buffer) .

化学反应分析

反应类型

白藜芦醇-3-O-硫酸酯 (钠盐) 会发生各种化学反应,包括:

氧化: 它可以被氧化形成醌类和其他氧化产物。

还原: 还原反应可以在特定条件下将其还原回白藜芦醇。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 胺和硫醇等亲核试剂经常用于取代反应.

主要产物

科学研究应用

Chemical Applications

Trans Resveratrol 3-Sulfate Sodium Salt serves as a model compound in the study of sulfation reactions and the behavior of polyphenolic sulfates. Its unique chemical properties enable researchers to investigate the mechanisms of sulfation, which is crucial for understanding drug metabolism and interactions within biological systems.

The biological implications of this compound are extensive. It exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 in human leukemic monocyte lymphoma cells (U-937) when treated with lipopolysaccharide (LPS) . This modulation of inflammatory responses suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Study: Anti-Cancer Activity

Research indicates that this compound can inhibit the growth of colorectal adenocarcinoma cells (Caco-2) in a dose-dependent manner, with concentrations ranging from 10 to 100 µM demonstrating significant effects . This suggests its utility as a potential chemotherapeutic agent.

Medical Applications

This compound has been researched for its therapeutic potential in various medical conditions:

- Cardiovascular Health : It enhances nitric oxide signaling and inhibits vascular NADH/NADPH oxidase activity, contributing to vasorelaxation and improved endothelial function .

- Neuroprotection : In models of neurodegenerative diseases such as Alzheimer's, it has been shown to reduce amyloid-beta plaque formation and improve cognitive function .

- Metabolic Disorders : The compound may play a role in modulating lipid metabolism and improving insulin sensitivity, indicating potential benefits for metabolic syndrome management .

Table 2: Summary of Medical Applications

Industrial Applications

In the nutraceutical industry, this compound is valued for its antioxidant properties. It is incorporated into functional foods and dietary supplements aimed at promoting health and preventing diseases related to oxidative stress.

Case Study: Nutraceutical Development

A study demonstrated that encapsulating resveratrol into nanoparticles improved its bioavailability and antioxidant effects in vitro. This approach highlights the potential for developing enhanced delivery systems for this compound in functional food applications .

作用机制

白藜芦醇-3-O-硫酸酯 (钠盐) 通过多种分子机制发挥作用:

抗氧化活性: 它清除自由基,减少氧化应激。

抗炎作用: 它抑制促炎细胞因子的产生,如肿瘤坏死因子-α和白介素-6.

诱导细胞凋亡: 它通过激活半胱天冬酶和其他凋亡途径来诱导癌细胞凋亡.

相似化合物的比较

Structural and Chemical Comparisons

Table 1: Key Properties of trans-Resveratrol 3-Sulfate Sodium Salt and Analogs

Functional Differences in Conjugation

- Sulfation vs. Glucuronidation :

- Sulfates : Higher polarity limits membrane permeability but enhances aqueous solubility. Sulfated bile acids (e.g., lithocholic acid 3-sulfate sodium salt) demonstrate strong transporter inhibition, suggesting sulfates may modulate cellular uptake of other compounds .

- Glucuronides : Generally more stable than sulfates, with longer plasma half-lives. However, both conjugates are substrates for efflux transporters like MRP2, influencing their tissue distribution .

Research Implications

- Therapeutic Potential: Sulfated resveratrol metabolites may contribute to prostate cancer prevention by modulating intracellular signaling pathways, though their direct efficacy requires further study .

- Analytical Challenges : Quantifying sulfated metabolites necessitates advanced techniques like HPLC-UV or LC-MS/MS due to their polarity and low abundance in biological matrices .

生物活性

Trans Resveratrol 3-Sulfate Sodium Salt (TR3S) is a sulfate-conjugated derivative of resveratrol, a polyphenolic compound known for its potential health benefits. This article explores the biological activity of TR3S, focusing on its mechanisms of action, cellular effects, and implications for health based on diverse research findings.

Overview of this compound

- Chemical Structure : TR3S is a sodium salt of trans-resveratrol sulfate, with the molecular formula C14H11NaO6S.

- Source : It is formed as a metabolite during the metabolism of resveratrol in the liver and intestines, primarily through sulfation processes.

TR3S exhibits several biological activities that are critical for its therapeutic potential:

- Anti-inflammatory Effects : TR3S has been shown to significantly reduce the expression of pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 in U-937 cells. Specifically, a concentration of 1 µM resulted in reductions of 61.2%, 76.6%, and 42.2%, respectively. This suggests a strong anti-inflammatory mechanism that may be beneficial in conditions characterized by chronic inflammation.

- Antioxidant Activity : The compound demonstrates notable antioxidant properties, as evidenced by its performance in Trolox assays, which measure the ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress.

- Cell Growth Inhibition : TR3S has been shown to inhibit the growth of Caco-2 colorectal adenocarcinoma cells in a dose-dependent manner at concentrations ranging from 10 to 100 µM. This indicates potential applications in cancer therapy.

Pharmacokinetics

The pharmacokinetics of TR3S reveal important insights into its bioavailability and metabolism:

- Absorption and Metabolism : After oral administration, resveratrol is rapidly absorbed and undergoes extensive metabolism to form sulfate and glucuronide conjugates. TR3S is one of the primary metabolites detected in serum following resveratrol intake .

- Bioavailability Challenges : Despite its beneficial properties, factors such as low water solubility and rapid hepatic metabolism may limit the bioavailability of TR3S, posing challenges for its therapeutic use.

TR3S interacts with various biochemical pathways:

- Enzyme Interactions : It has been shown to bind to mitochondrial proteins such as mitoNEET, influencing metabolic pathways related to energy production and apoptosis.

- Gene Expression Modulation : The compound can alter gene expression profiles associated with inflammation and cancer cell proliferation, further supporting its role as a bioactive compound .

Case Studies and Research Findings

Several studies highlight the biological activity and therapeutic potential of TR3S:

- Inflammatory Bowel Disease (IBD) : A meta-analysis indicated that resveratrol (and by extension its metabolites like TR3S) significantly improves histopathological indices in IBD models. Higher doses (>80 mg/kg) were associated with better outcomes compared to lower doses .

- Cancer Research : Research demonstrated that TR3S inhibits nitric oxide production in macrophages and down-regulates iNOS expression, which is crucial for cancer progression . Additionally, it showed potential in inhibiting COX-1 and COX-2 activities, which are involved in inflammation and cancer .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the key chemical properties of trans-Resveratrol 3-Sulfate Sodium Salt that influence experimental design?

- Answer : The compound has a molecular formula of C14H11NaO6S, a molecular weight of 330.29 g/mol, and a solubility profile dependent on polar solvents like ethanol, methanol, or DMSO . Stability requires storage at 2–8°C to prevent degradation . Analytical methods such as chromatography (HPLC) and mass spectrometry are critical for purity validation .

Q. How should researchers prepare stock solutions of trans-Resveratrol 3-Sulfate Sodium Salt for in vitro studies?

- Answer : Dissolve the compound in ethanol, methanol, or DMSO at concentrations ≤10 mM to avoid solvent toxicity. Validate solubility using spectrophotometric analysis (e.g., UV-Vis at 306 nm for resveratrol derivatives). Centrifuge insoluble particles and filter sterilize (0.22 µm) for cell culture applications .

Q. What analytical techniques are recommended for quantifying trans-Resveratrol 3-Sulfate Sodium Salt in biological matrices?

- Answer : Use LC-MS/MS for high specificity, leveraging the compound’s sulfate moiety for fragmentation patterns. For low-cost alternatives, HPLC-UV with C18 columns and mobile phases (e.g., acetonitrile/0.1% formic acid) achieves baseline separation. Validate recovery rates using spiked plasma or tissue homogenates .

Advanced Research Questions

Q. How does sulfation impact the bioavailability and bioactivity of Resveratrol metabolites?

- Answer : Sulfation reduces passive diffusion across cell membranes due to increased hydrophilicity, but enhances systemic circulation via active transport (e.g., OATP transporters). trans-Resveratrol 3-Sulfate retains partial antioxidant activity but may require desulfation by tissue sulfatases for full activation . Comparative studies should include both sulfated and aglycone forms in parallel assays .

Q. What experimental strategies resolve discrepancies in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

- Answer :

- Dose optimization : Test a wide range (0.1–100 µM) to identify biphasic responses.

- Cell line specificity : Compare primary cells (e.g., hepatocytes) vs. immortalized lines (e.g., HepG2), as metabolic enzyme expression varies .

- Redox environment : Control intracellular glutathione levels using inhibitors (e.g., BSO) or precursors (e.g., NAC) to contextualize oxidative effects .

Q. How can researchers address instability of sulfated Resveratrol derivatives in long-term studies?

- Answer : Stabilize solutions with antioxidants (e.g., 0.1% ascorbic acid) or Tris buffer (pH 7.4) to prevent hydrolysis. For in vivo studies, use deuterated analogs (e.g., D5-isotopes) to track degradation pathways via mass spectrometry .

Q. What mechanisms explain the neuroprotective effects of trans-Resveratrol 3-Sulfate Sodium Salt observed in vitro but not in vivo?

- Answer : The blood-brain barrier limits sulfate conjugate penetration. Use intracerebroventricular administration or co-administration with efflux transporter inhibitors (e.g., probenecid). Alternatively, assess peripheral effects via vagal nerve signaling or gut-brain axis modulation .

Q. How do researchers validate the role of trans-Resveratrol 3-Sulfate in steroidogenesis or hormone regulation?

- Answer :

- Isotope tracing : Use 14C-labeled compounds to track incorporation into steroid precursors.

- Enzyme inhibition : Co-treat with sulfatase inhibitors (e.g., STX64) to isolate sulfate-specific effects .

- Transcriptomics : Compare gene expression profiles (e.g., CYP19A1, HSD3B1) in sulfated vs. non-sulfated resveratrol-treated cells .

Q. Methodological Challenges & Solutions

Q. Why do batch-to-batch variations in trans-Resveratrol 3-Sulfate Sodium Salt purity affect experimental reproducibility?

- Answer : Residual solvents (e.g., DMSO) or incomplete sulfation alter bioactivity. Require suppliers to provide NMR and HPLC purity certificates (>98%). Include in-house validation via 1H-NMR (δ 6.5–7.5 ppm for aromatic protons) .

Q. How to optimize protocols for detecting sulfate metabolites in pharmacokinetic studies?

- Answer : Use enzymatic hydrolysis (e.g., Helix pomatia sulfatase) followed by LC-MS to quantify free vs. conjugated resveratrol. Account for matrix effects by spiking internal standards (e.g., D4-resveratrol) .

属性

CAS 编号 |

858127-11-4 |

|---|---|

分子式 |

C14H12NaO6S |

分子量 |

331.30 g/mol |

IUPAC 名称 |

sodium;[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate |

InChI |

InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/b2-1+; |

InChI 键 |

KXNGTEOOWGJPRO-TYYBGVCCSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+] |

手性 SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na] |

规范 SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na] |

同义词 |

5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1-(Hydrogen Sulfate) Monosodium Salt; _x000B_ |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。